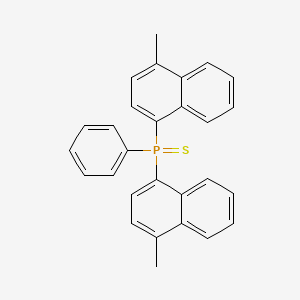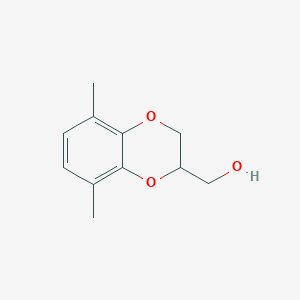
(5,8-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxane, characterized by the presence of two methoxy groups and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-5,8-dimethyl-
Reduction: 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl-
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: Lacks the dimethyl groups, resulting in different chemical properties.
1,4-Benzodioxin, 2,3-dihydro-: A simpler structure without the hydroxymethyl group.
1,4-Benzodioxane: The parent compound without any substituents.
Uniqueness
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for a broader range of applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(5,8-dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-8(2)11-10(7)13-6-9(5-12)14-11/h3-4,9,12H,5-6H2,1-2H3 |
Clave InChI |
CGLYJTYBSWTPLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)OC(CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




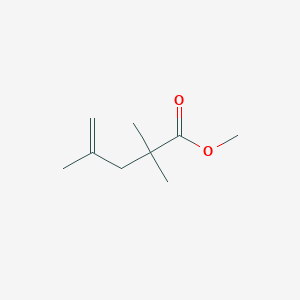
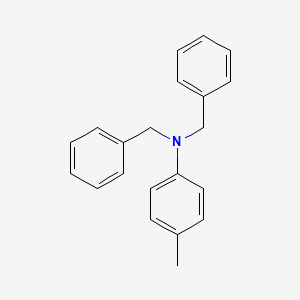
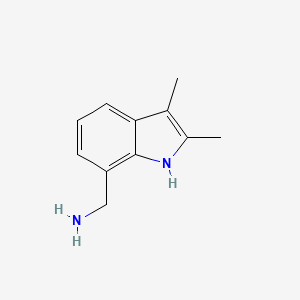
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
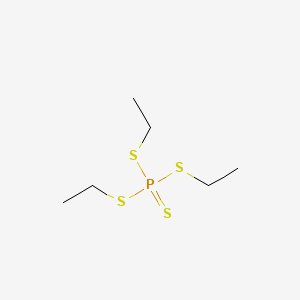
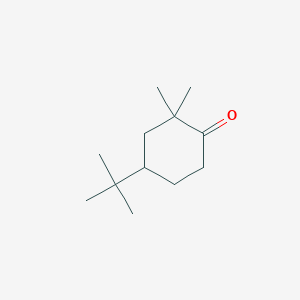
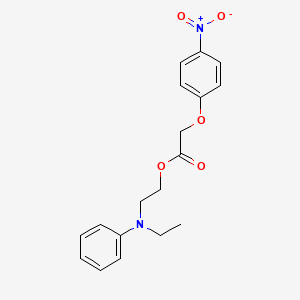
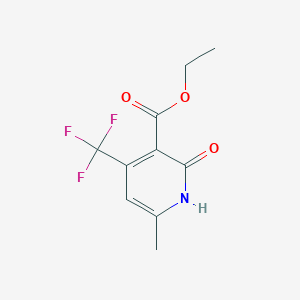
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
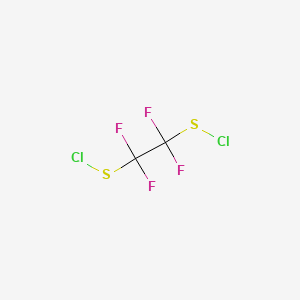
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
